molecular formula C16H20N6S B7574327 4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No. B7574327
M. Wt: 328.4 g/mol
InChI Key: QGOXYVKSHRGGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETP-46321 and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of ETP-46321 involves the inhibition of the DNA replication process. This compound targets the enzyme DNA polymerase alpha, which is essential for DNA replication. By inhibiting this enzyme, ETP-46321 prevents the replication of cancer cells and reduces inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Inflammatory diseases, ETP-46321 reduces inflammation by inhibiting the production of cytokines and chemokines, which are responsible for the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ETP-46321 is its specificity for DNA polymerase alpha, which makes it an effective therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ETP-46321. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of ETP-46321 that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of ETP-46321 in other fields, such as infectious diseases and neurological disorders.
In conclusion, ETP-46321 is a chemical compound that has shown significant potential for various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop new formulations, and investigate potential applications in other fields.

Synthesis Methods

The synthesis of ETP-46321 involves several steps, starting with the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid. The resulting compound is then reacted with 2-[(1-ethylimidazol-2-yl)methyl]piperazine to form ETP-46321. The synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a therapeutic agent for the treatment of cancer. Studies have shown that ETP-46321 inhibits the growth of cancer cells by targeting the DNA replication process. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

4-[4-[(1-ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6S/c1-2-21-5-4-17-14(21)11-20-6-8-22(9-7-20)15-13-3-10-23-16(13)19-12-18-15/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOXYVKSHRGGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

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